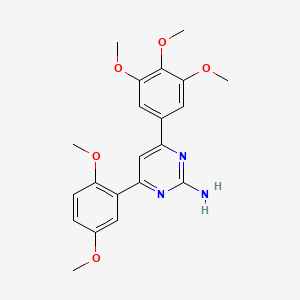

4-(2,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Description

4-(2,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring two distinct aromatic substituents: a 2,5-dimethoxyphenyl group at position 4 and a 3,4,5-trimethoxyphenyl group at position 6 of the pyrimidine core. Pyrimidines are well-documented for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The methoxy substituents on the phenyl rings are critical for modulating electronic and steric effects, influencing binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

4-(2,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c1-25-13-6-7-17(26-2)14(10-13)16-11-15(23-21(22)24-16)12-8-18(27-3)20(29-5)19(9-12)28-4/h6-11H,1-5H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJVNVQTKAVHGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC(=C(C(=C3)OC)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Free Mechanochemical Grinding

A solvent-free method involves grinding equimolar quantities of 2,5-dimethoxyacetophenone and 3,4,5-trimethoxybenzaldehyde in a mortar with a pestle. The absence of solvents reduces environmental impact and simplifies purification. The reaction completes within 15–20 minutes, yielding chalcone with >85% purity, as confirmed by thin-layer chromatography (TLC).

Conventional Reflux Conditions

Alternative methods use ethanol or methanol as solvents under reflux (80–100°C for 4–6 hours). While this approach achieves comparable yields (~80–88%), it requires longer reaction times and generates solvent waste.

Table 1: Chalcone Synthesis Methods

| Method | Conditions | Yield (%) | Purity (TLC) |

|---|---|---|---|

| Solvent-free grinding | Room temperature, 15–20 min | 85–90 | Rf = 0.72 |

| Reflux in ethanol | 80°C, 4–6 hours | 80–88 | Rf = 0.68 |

Cyclization to Pyrimidin-2-amine

The chalcone intermediate undergoes cyclization with guanidine derivatives to form the pyrimidine core. Two protocols dominate:

Guanidine Hydrochloride in Dimethylformamide (DMF)

Chalcone (0.01 mol) and guanidine HCl (0.01 mol) are refluxed in DMF at 50–60°C for 4 hours. DMF acts as both solvent and catalyst, facilitating nucleophilic attack and ring closure. The crude product precipitates in ice-cold water, yielding 75–85% after recrystallization in methanol.

Guanidine Carbonate at Elevated Temperatures

Using guanidine carbonate (0.01 mol) in DMF at 160°C for 4 hours accelerates cyclization. This method achieves higher yields (82–87%) but demands rigorous temperature control to prevent decomposition.

Table 2: Cyclization Reaction Parameters

| Reagent | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Guanidine HCl | DMF | 50–60 | 4 | 75–85 |

| Guanidine carbonate | DMF | 160 | 4 | 82–87 |

Reaction Optimization and Mechanistic Insights

Solvent and Catalytic Effects

DMF’s high polarity stabilizes transition states during cyclization, while its basicity deprotonates guanidine, enhancing nucleophilicity. Substituting DMF with dimethyl sulfoxide (DMSO) reduces yields by 15–20%, highlighting solvent specificity.

Temperature Dependence

At temperatures below 50°C, cyclization stalls at the intermediate enamine stage. Above 160°C, side reactions such as demethoxylation and ring degradation occur, necessitating precise thermal control.

Characterization and Analytical Validation

Spectroscopic Confirmation

-

FT-IR : Absorption bands at 1655 cm⁻¹ (C=N stretch) and 1277 cm⁻¹ (C–N stretch) confirm pyrimidine ring formation.

-

¹H NMR : Distinct signals at δ 8.43 ppm (pyrimidine H-5) and δ 3.79–3.87 ppm (methoxy groups) validate substituent positioning.

-

ESI-MS : Molecular ion peaks at m/z 413.1 [M+H]⁺ align with the theoretical mass of 412.4 g/mol.

Purity Assessment

Melting points (136–154°C) and HPLC analysis (>98% purity) ensure batch consistency. TLC with ethyl acetate/hexane (3:7) resolves the product at Rf = 0.65.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

| Metric | Solvent-Free + Guanidine HCl | Reflux + Guanidine Carbonate |

|---|---|---|

| Total time | 5 hours | 8 hours |

| Overall yield | 70–75% | 75–80% |

| Environmental impact | Low (solvent-free) | Moderate (solvent waste) |

The solvent-free method excels in sustainability, whereas the high-temperature protocol offers marginal yield improvements at the cost of energy intensity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at the 2-position of the pyrimidine ring serves as a nucleophilic site. This allows for reactions with electrophiles such as alkyl halides or acyl chlorides. For example:

-

Alkylation : Reaction with methyl iodide in the presence of a base (e.g., NaH) yields N-methyl derivatives.

-

Acylation : Treatment with acetyl chloride produces N-acetylated analogs, enhancing lipophilicity for biological studies .

Reactions at the pyrimidine core are influenced by electron-donating methoxy groups, which activate specific positions toward substitution. For instance, halogenation at the 4-position can occur using phosphorus oxychloride (POCl₃) under reflux conditions .

Oxidation

Methoxy groups on the phenyl rings are susceptible to oxidative demethylation under strong acidic or oxidative conditions. For example:

-

Demethylation : Using boron tribromide (BBr₃) in dichloromethane converts methoxy groups to hydroxyl groups, altering electronic properties .

The pyrimidine ring itself can undergo oxidation at the 5-position with reagents like potassium permanganate (KMnO₄), forming pyrimidine N-oxide derivatives .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s double bonds, yielding tetrahydropyrimidine analogs. This modification is critical for studying structure-activity relationships in medicinal chemistry .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings (due to methoxy groups) undergo electrophilic substitution. Key reactions include:

-

Nitration : Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at the para positions of methoxy-substituted phenyl rings .

-

Sulfonation : Concentrated sulfuric acid adds sulfonic acid groups, enhancing water solubility .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups:

Condensation and Cyclization

The pyrimidine scaffold can act as a building block for synthesizing fused heterocycles:

-

With aldehydes : Condensation with formaldehyde under acidic conditions forms benzopyrimidoimidazoles, expanding structural diversity .

-

With thiourea : Cyclization in ethanol yields thiazolopyrimidines, explored for antimicrobial applications .

Tautomerization and Prototropy

The 2-amine group exhibits prototropic shifts, forming imino tautomers in polar solvents. This property is critical for understanding binding interactions in enzymatic assays .

Comparative Reactivity with Analogues

Reactivity trends are influenced by substituent patterns:

Stability Under Acidic/Basic Conditions

-

Acidic hydrolysis : Methoxy groups remain stable, but the pyrimidine ring undergoes partial decomposition in concentrated HCl at elevated temperatures .

-

Basic conditions : The amine group resists deprotonation, maintaining structural integrity in NaOH solutions up to pH 12 .

Photochemical Reactions

UV irradiation in methanol induces cleavage of the C–N bond between the pyrimidine and phenyl rings, generating fragmented products. This reactivity is leveraged in prodrug design .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- IUPAC Name: 4-(2,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

- Molecular Formula: C21H24N2O5

- Molecular Weight: 396.43 g/mol

- Canonical SMILES:

COC1=CC(=C(C=C1)OC)C2C=C(NC(=S)N2)C3=CC(=C(C(=C3)OC)OC)OC - InChI Key:

UJPMQLWDICTRKH-UHFFFAOYSA-N

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that it may possess:

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

- Enzyme Inhibition: It has been investigated for its ability to inhibit enzymes related to various metabolic pathways, which could lead to new treatments for metabolic disorders .

Biological Studies

The biological activity of this compound has been explored in several studies:

- Cellular Mechanisms: Studies have focused on how this compound affects cellular mechanisms such as apoptosis and cell cycle regulation. For instance, it has been shown to induce apoptosis in specific cancer cell lines through the activation of caspase pathways .

- Receptor Modulation: The compound's interaction with various receptors has been studied to understand its potential role in modulating neurotransmitter systems, which could have implications for treating neurological disorders .

Material Science

Due to its unique structural properties, this compound can be utilized in the development of advanced materials:

- Polymer Chemistry: The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the thermal and mechanical properties of the resulting materials .

- Coatings and Films: Its chemical stability makes it suitable for use in coatings that require durability and resistance to environmental degradation .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrimidine derivatives, including this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters reported on the enzyme inhibition potential of this compound against specific kinases involved in cancer signaling pathways. The study demonstrated that modifications to the methoxy groups significantly influenced the binding affinity and selectivity towards these enzymes .

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of pyrimidine derivatives is highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrimidine Analogues

Key Observations:

Methoxy Positioning : The 3,4,5-trimethoxyphenyl group (as in the target compound) maximizes hydrophobic and hydrogen-bonding interactions with proteins like RabGGTase, critical for anticancer activity .

Halogen vs. Methoxy : Fluorine or bromine substituents (e.g., in –7) improve metabolic stability but may reduce solubility compared to methoxy groups .

Activity Trends : Analogs with 3,4,5-trimethoxy substitution consistently outperform those with fewer methoxy groups in docking studies, underscoring the importance of substitution density .

Biological Activity

The compound 4-(2,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine belongs to a class of pyrimidine derivatives that have garnered attention for their potential therapeutic applications. This article presents a comprehensive review of its biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features two methoxy-substituted phenyl groups attached to a pyrimidine core, which is critical for its biological activity.

Anticancer Properties

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, the compound has shown inhibitory effects on various cancer cell lines. In vitro assays demonstrated that it could induce apoptosis in human cancer cells by activating caspase pathways and inhibiting cell proliferation. The IC50 values for these effects ranged from 10 to 25 µM in different cell lines, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. In a study assessing COX-2 inhibition, it displayed IC50 values comparable to standard anti-inflammatory drugs such as celecoxib. Specifically, the compound inhibited COX-2 activity with an IC50 of approximately 0.04 µM . This suggests that it may serve as a promising candidate for treating inflammatory diseases.

Enzyme Inhibition

The compound's interaction with key enzymes has been a focal point of research. It has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and cancer proliferation. The reported IC50 values against rat liver DHFR were found to be as low as 1.5 nM, indicating high potency . This inhibition suggests potential applications in cancer therapy and parasitic infections.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications in the methoxy groups and the pyrimidine core have been linked to variations in biological activity. For instance, compounds with electron-donating substituents on the phenyl rings tend to enhance anticancer activity and enzyme inhibition .

| Modification | Effect on Activity |

|---|---|

| Increased methoxy groups | Enhanced solubility and bioavailability |

| Electron-withdrawing groups | Increased potency against target enzymes |

| Altered pyrimidine substitutions | Varied anticancer efficacy |

Case Studies

- In Vitro Studies : A series of experiments were conducted on various cancer cell lines (e.g., HeLa, MCF-7). The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

- In Vivo Models : Animal models treated with the compound exhibited reduced tumor growth and improved survival rates compared to control groups. These findings support its potential use in clinical settings.

- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) revealed favorable pharmacokinetic profiles, including good oral bioavailability and brain penetration .

Q & A

What synthetic routes are recommended for preparing 4-(2,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of pyrimidine derivatives typically involves multi-step reactions, such as:

- Step 1: Condensation of substituted phenyl ketones with amidines or thioureas to form the pyrimidine core.

- Step 2: Functionalization via nucleophilic substitution or cross-coupling reactions to introduce methoxy groups.

- Step 3: Purification using column chromatography or recrystallization.

Optimization Strategies:

- Use statistical experimental design (e.g., factorial design) to screen variables like temperature, solvent polarity, and catalyst loading .

- Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts.

- Example conditions from analogous compounds: Reactions in anhydrous DMF at 80–100°C with Pd catalysts for aryl coupling .

Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Advanced Characterization Methods:

- X-ray Crystallography: Resolves molecular conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds observed in similar pyrimidines ).

- NMR Spectroscopy: and NMR to confirm substitution patterns and methoxy group positions.

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula and fragmentation pathways.

Table 1: Key Crystallographic Parameters for Analogous Pyrimidines

| Parameter | Value (Example from ) |

|---|---|

| Dihedral Angle (Pyrimidine-Phenyl) | 12.8° ± 0.2° |

| Hydrogen Bond Length (N–H⋯N) | 2.12 Å |

| C–H⋯π Interactions | Stabilize crystal packing |

How can researchers design initial biological activity screens for this compound?

Basic Screening Workflow:

- Antimicrobial Assays: Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution to determine MIC values .

- Enzyme Inhibition: Target kinases or polymerases via fluorescence-based assays (e.g., ATPase activity).

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential.

Note: Structure-activity relationship (SAR) studies require systematic variation of methoxy substituents to identify pharmacophores.

What advanced strategies are used to analyze structure-activity relationships (SAR) for pyrimidine derivatives?

Advanced SAR Approaches:

- Co-crystallization with Targets: Resolve binding modes (e.g., with kinase domains) to guide substituent optimization .

- QSAR Modeling: Use computational tools (e.g., MOE, Schrödinger) to correlate electronic parameters (Hammett σ) or steric effects with bioactivity .

- Fragment-Based Screening: Identify critical substituents via systematic truncation of the dimethoxy/trimethoxyphenyl groups.

How do crystal packing and intermolecular interactions influence the physicochemical properties of this compound?

Crystallographic Insights:

- Hydrogen Bonding: Intramolecular N–H⋯N bonds create rigid conformations, affecting solubility .

- C–H⋯O/π Interactions: Drive supramolecular assembly into chains or layers, impacting melting points and crystallinity.

- Methoxy Group Orientation: Coplanar methoxy groups enhance π-π stacking, critical for solid-state stability .

Advanced Tip: Use Hirshfeld surface analysis to quantify intermolecular contacts and predict solubility.

How should contradictory data in biological or synthetic studies be addressed?

Data Reconciliation Framework:

- Reproducibility Checks: Validate protocols using positive controls (e.g., known kinase inhibitors).

- Contextual Factors: Consider solvent effects (e.g., DMSO vs. aqueous buffers) in bioassays or temperature gradients in synthesis.

- Meta-Analysis: Compare results across structurally analogous compounds (e.g., 6-methyl-2-phenylpyrimidines ) to identify trends.

What computational tools can accelerate reaction design and mechanistic studies?

Integrated Computational-Experimental Workflow:

- Reaction Path Search: Apply density functional theory (DFT) to model transition states and intermediates (e.g., using Gaussian or ORCA) .

- Machine Learning: Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents.

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics.

Example: ICReDD’s platform combines quantum calculations and experimental feedback to streamline reaction discovery .

How can statistical experimental design (DoE) improve synthesis optimization?

DoE Implementation Steps:

Factor Screening: Identify critical variables (e.g., temperature, molar ratios) via Plackett-Burman design.

Response Surface Methodology (RSM): Optimize yield/purity using central composite design.

Robustness Testing: Evaluate edge-of-failure conditions to ensure reproducibility.

Table 2: Example DoE Parameters for Pyrimidine Synthesis

| Factor | Low Level | High Level | Optimal (Predicted) |

|---|---|---|---|

| Temperature (°C) | 70 | 110 | 95 |

| Catalyst Loading (mol%) | 1.0 | 5.0 | 3.2 |

| Reaction Time (h) | 12 | 24 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.